1-(4-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
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Description
The compound “1-(4-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C21H17Cl2N3 . It is also known by other names such as “1-[(4-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole” and "1-(4-Chlorobenzyl)-2-(6-chloropyridin-3-yl)-1H-benzo[d]imidazole" .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 382.286 Da . Other physical and chemical properties such as melting point, boiling point, and density were not found in my web search results .Scientific Research Applications
Synthesis and Antimicrobial Activities
1-(4-chlorobenzyl)-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, as a derivative of benzimidazole, has been investigated for its synthesis and potential antimicrobial activities. Vlaović et al. (1992) synthesized various benzimidazole derivatives, including 1-(4-chlorobenzyl)-5,6-dimethylbenzimidazole, and explored their antimicrobial activities against different strains of bacteria and fungi (Vlaović et al., 1992).
Inhibition of Heme Oxygenase
A study by Vlahakis et al. (2013) investigated analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole) for their potential to inhibit heme oxygenase activity. Many compounds exhibited selective inhibition for the HO-2 isozyme, which could have pharmacological and therapeutic applications (Vlahakis et al., 2013).
Antiprotozoal Activity
In the realm of antiprotozoal research, Kopanska et al. (2004) synthesized and tested derivatives of 1H-benzimidazole against Acanthamoeba castellanii. The study found that certain derivatives, including 5,6-dimethyl-1H-benzotriazole, exhibited higher efficacy than standard antiprotozoal agents (Kopanska et al., 2004).
Synthesis and Antitumor Activities
Research has also been conducted on the synthesis of benzimidazole derivatives with potential antitumor activities. Charlson (1973) explored the synthesis of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole, which demonstrated antitumor activity in various cell-culture systems (Charlson, 1973).
Antimicrobial and Anticancer Agents
Pham et al. (2022) designed and synthesized benzimidazole derivatives as potential antimicrobial and anticancer agents. Their study found several compounds with promising activity against various bacterial strains and cancer cells (Pham et al., 2022).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(6-chloropyridin-3-yl)-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c1-13-9-18-19(10-14(13)2)26(12-15-3-6-17(22)7-4-15)21(25-18)16-5-8-20(23)24-11-16/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQWCIPNOCUHIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CN=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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